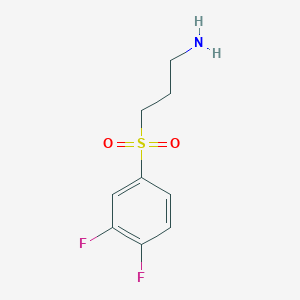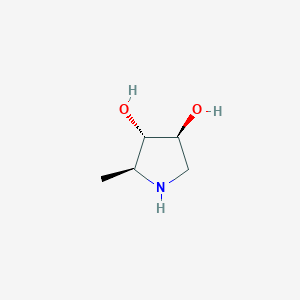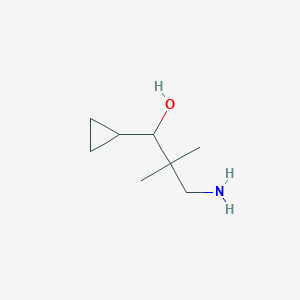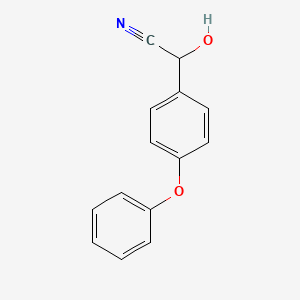
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- is a complex organic compound characterized by the presence of a benzenemethanol core substituted with fluorine, methyl, and trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
Applications De Recherche Scientifique
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trichloromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 3-fluoro-α-methyl-: Similar in structure but lacks the trichloromethyl group.
4-Fluoro-3-methyl-alpha-PVP: A structurally related compound with different functional groups and applications.
Uniqueness
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.
Propriétés
Numéro CAS |
2366-86-1 |
|---|---|
Formule moléculaire |
C9H8Cl3FO |
Poids moléculaire |
257.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl3FO/c1-5-4-6(2-3-7(5)13)8(14)9(10,11)12/h2-4,8,14H,1H3 |
Clé InChI |
CUWAVTHYIDSZMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)





![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)
![4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)

